molecular formula C13H8N2S B030674 10h-Phenothiazine-2-carbonitrile CAS No. 38642-74-9

10h-Phenothiazine-2-carbonitrile

Cat. No. B030674
M. Wt: 224.28 g/mol
InChI Key: XZSIGWOVDPSPMG-UHFFFAOYSA-N
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Patent
US04985419

Procedure details

A mixture of (2RS)-2-(2-cyano-10-phenothiazinyl)-1-propyl methanesulphonate (10 g) and pyrrolidine (11.6 cc) in toluene (50 cc) is brought to 90° C. with stirring for 24 hours. After cooling, the mixture is concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 40° C. and the residue is taken up with ethyl ether (200 cc) and 4N aqueous sodium hydroxide solution (15 cc). After stirring for 10 minutes, settling is allowed to take place and the organic phase is washed with saturated aqueous sodium chloride solution (3×25 cc), dried over magnesium sulphate, filtered and concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 20° C. The residual oil (11.3 g) is dissolved in 0.5N aqueous hydrochloric acid solution (60 cc). This solution is washed with ethyl ether (100 cc), then alkalinized with an excess of N aqueous sodium hydroxide solution and extracted with ethyl ether (100 cc). The organic phase is washed with saturated aqueous sodium chloride solution (50 cc), dried over magnesium sulphate, filtered and concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 20° C. The residual yellow oil (9.5 g) is purified on a column (height: 30 cm; diameter: 5.8 cm) on silica gel (0.04-0.063 mm) under a slight excess pressure of nitrogen (40 kPa), eluting with a mixture (95:5 by volume) (one litre) of methylene chloride and methanol and collecting 100-cc fractions. Fractions 3 to 10 are combined and concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 40° C. 10-[2RS]-1-(1-Pyrrolidinyl)-2-propyl]-2-phenothiazinecarbonitrile (5.45 g) is thereby obtained in the form of a yellow oil.
Name
(2RS)-2-(2-cyano-10-phenothiazinyl)-1-propyl methanesulphonate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS(OCC([N:9]1[C:22]2[CH:21]=[C:20]([C:23]#[N:24])[CH:19]=[CH:18][C:17]=2[S:16][C:15]2[C:10]1=[CH:11][CH:12]=[CH:13][CH:14]=2)C)(=O)=O.N1CCCC1>C1(C)C=CC=CC=1>[CH:21]1[C:22]2[NH:9][C:10]3[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=3)[S:16][C:17]=2[CH:18]=[CH:19][C:20]=1[C:23]#[N:24]

Inputs

Step One
Name
(2RS)-2-(2-cyano-10-phenothiazinyl)-1-propyl methanesulphonate
Quantity
10 g
Type
reactant
Smiles
CS(=O)(=O)OCC(C)N1C2=CC=CC=C2SC=2C=CC(=CC12)C#N
Name
Quantity
11.6 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is brought to 90° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 40° C.
STIRRING
Type
STIRRING
Details
After stirring for 10 minutes
Duration
10 min
WASH
Type
WASH
Details
the organic phase is washed with saturated aqueous sodium chloride solution (3×25 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 20° C
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil (11.3 g) is dissolved in 0.5N aqueous hydrochloric acid solution (60 cc)
WASH
Type
WASH
Details
This solution is washed with ethyl ether (100 cc)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (100 cc)
WASH
Type
WASH
Details
The organic phase is washed with saturated aqueous sodium chloride solution (50 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 20° C
CUSTOM
Type
CUSTOM
Details
The residual yellow oil (9.5 g) is purified on a column (height: 30 cm; diameter: 5.8 cm) on silica gel (0.04-0.063 mm) under a slight excess pressure of nitrogen (40 kPa)
WASH
Type
WASH
Details
eluting with a mixture (95:5 by volume) (one litre) of methylene chloride and methanol
CUSTOM
Type
CUSTOM
Details
collecting 100-cc fractions
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 40° C

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1=C(C=CC=2SC3=CC=CC=C3NC12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.45 g
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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